CP-481715

描述

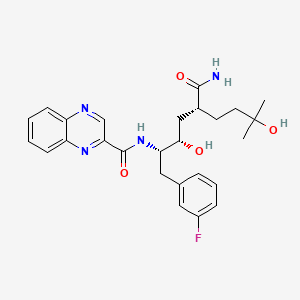

Structure

3D Structure

属性

IUPAC Name |

N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O4/c1-26(2,35)11-10-17(24(28)33)14-23(32)21(13-16-6-5-7-18(27)12-16)31-25(34)22-15-29-19-8-3-4-9-20(19)30-22/h3-9,12,15,17,21,23,32,35H,10-11,13-14H2,1-2H3,(H2,28,33)(H,31,34)/t17-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQJVHQCUDMXFG-FHZYATBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(CC(C(CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC[C@H](C[C@@H]([C@H](CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175540 | |

| Record name | CP 481715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212790-31-3 | |

| Record name | CP 481715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212790313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 481715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-481715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3TDA066ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CP-481715: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-481715 is a potent, selective, and reversible antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its effects on cellular signaling pathways. The information presented is intended to support further research and development efforts in the field of inflammatory diseases.

Core Mechanism of Action: CCR1 Antagonism

This compound functions as a competitive antagonist at the human CCR1, a G-protein coupled receptor (GPCR) that plays a pivotal role in leukocyte migration to sites of inflammation.[1] Its primary mechanism involves binding to CCR1 with high affinity, thereby preventing the binding of its natural chemokine ligands, primarily CCL3 (MIP-1α) and CCL5 (RANTES).[1] This blockade of ligand-receptor interaction inhibits the downstream signaling cascades that are crucial for the recruitment and activation of inflammatory cells.[1]

Binding and Selectivity

Radiolabeled binding studies have demonstrated that this compound binds to human CCR1 with a dissociation constant (Kd) of 9.2 nM.[1][2] It effectively displaces 125I-labeled CCL3 from cells transfected with CCR1, exhibiting an IC50 of 74 nM.[1][2] A key characteristic of this compound is its high selectivity for CCR1. It has been shown to be over 100-fold more selective for CCR1 compared to a panel of other GPCRs, including related chemokine receptors, highlighting its specificity of action.[1][2]

Functional Antagonism

This compound is a pure antagonist, meaning it lacks any intrinsic agonist activity.[1][2] It completely blocks the physiological responses initiated by the binding of CCL3 and CCL5 to CCR1.[1] This has been demonstrated across a range of cellular assays that measure different stages of the inflammatory cascade.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified across various functional assays, providing a clear profile of its cellular effects.

| Parameter | Assay | Ligand | Cell Type | IC50 (nM) | Reference |

| Receptor Binding | 125I-CCL3 Displacement | CCL3 | CCR1-transfected cells | 74 | [1][2] |

| G-Protein Signaling | [35S]GTPγS Incorporation | CCL3/CCL5 | CCR1-transfected cells | 210 | [1][2] |

| Calcium Mobilization | Intracellular Ca2+ flux | CCL3/CCL5 | Monocytes | 71 | [1][2] |

| Chemotaxis | Cell Migration | CCL3/CCL5 | Monocytes | 55 | [1][2] |

| Enzyme Release | MMP-9 Release | CCL3/CCL5 | Monocytes | 54 | [1][2] |

| Adhesion Molecule Upregulation | CD11b Upregulation | CCL3 | Monocytes (human whole blood) | 165 | [1][2] |

| Cytoskeletal Rearrangement | Actin Polymerization | CCL3 | Monocytes (human whole blood) | 57 | [1][2] |

Signaling Pathways Modulated by this compound

The antagonism of CCR1 by this compound disrupts key intracellular signaling pathways that are essential for leukocyte function in inflammation.

Caption: CCR1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action involved a series of in vitro and in vivo experiments. Below are the methodologies for key assays.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kd) of this compound to CCR1 and its ability to displace a natural ligand (IC50).

-

Cells: Human embryonic kidney (HEK) 293 cells stably transfected with human CCR1.

-

Radioligand: 125I-labeled CCL3.

-

Procedure:

-

CCR1-expressing cell membranes are incubated with a fixed concentration of 125I-CCL3.

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CCL3.

-

After incubation, the membranes are washed to remove unbound radioligand.

-

The amount of bound radioactivity is measured using a gamma counter.

-

Data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

-

Objective: To measure the ability of this compound to inhibit chemokine-induced intracellular calcium release.

-

Cells: Human monocytes or CCR1-transfected cells.

-

Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), CCL3 or CCL5.

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The baseline fluorescence is measured.

-

A stimulating concentration of CCL3 or CCL5 is added.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The IC50 is calculated from the concentration-response curve of this compound's inhibition.

-

Chemotaxis Assay

-

Objective: To assess the effect of this compound on the directed migration of leukocytes.

-

Cells: Isolated human monocytes.

-

Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

-

Procedure:

-

The lower wells are filled with a solution containing a chemoattractant (CCL3 or CCL5).

-

Human monocytes, pre-incubated with different concentrations of this compound, are placed in the upper wells.

-

The chamber is incubated for a period to allow cell migration through the membrane towards the chemoattractant.

-

The number of cells that have migrated to the lower side of the membrane is quantified by microscopy after staining or by using a fluorescent cell label.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Caption: A typical experimental workflow for characterizing a CCR1 antagonist.

In Vivo Corroboration

Due to the specificity of this compound for human CCR1, its in vivo activity was evaluated in transgenic mice where the murine CCR1 gene was replaced with the human CCR1 gene.[3] In these "knock-in" mice, this compound demonstrated its anti-inflammatory properties by inhibiting CCL3-induced neutrophil infiltration and reducing the swelling and Th1 cytokine response in a delayed-type hypersensitivity model.[3] These findings provide in vivo evidence that the mechanism of action observed in vitro translates to a functional anti-inflammatory effect.

Therapeutic Implications

The role of CCR1 and its ligands in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, has been well-documented.[1][4] By potently and selectively blocking the CCR1 pathway, this compound represents a targeted therapeutic strategy to disrupt the cycle of chronic inflammation. Its ability to inhibit monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients further underscores its potential clinical utility.[1]

Conclusion

This compound is a well-characterized small molecule antagonist of CCR1. Its mechanism of action is centered on the competitive and reversible blockade of the receptor, leading to the inhibition of G-protein signaling, calcium mobilization, and ultimately, the suppression of leukocyte chemotaxis and activation. The extensive in vitro and in vivo data provide a robust foundation for its consideration as a therapeutic agent for a range of inflammatory conditions. This technical guide summarizes the core pharmacological profile of this compound to aid researchers and drug development professionals in their ongoing efforts.

References

- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-481715: A Technical Guide to a Potent and Selective CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-481715 is a potent, selective, and reversible antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This small molecule, identified as quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, has demonstrated significant potential in the modulation of inflammatory responses.[1] CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in the recruitment of leukocytes to sites of inflammation, implicating them in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[1][3] this compound competitively inhibits the binding of these chemokines to CCR1, thereby blocking downstream signaling cascades responsible for cell migration and activation.[1] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental evaluation of this compound.

Core Compound Properties

| Property | Value | Reference |

| Chemical Name | quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide | [1] |

| Molecular Target | C-C chemokine receptor 1 (CCR1) | [1][2] |

| Mechanism of Action | Competitive and reversible antagonist | [1] |

| Selectivity | >100-fold selective for CCR1 over other G-protein-coupled receptors | [1][2] |

In Vitro Pharmacological Profile

The following tables summarize the quantitative data regarding the binding affinity and functional inhibition of this compound against human CCR1.

Table 2.1: Receptor Binding Affinity

| Parameter | Value (nM) | Cell System | Radioligand | Reference |

| Kd | 9.2 | Human CCR1 | [3H]this compound | [1][2] |

| IC50 | 74 | CCR1-transfected cells | 125I-labeled CCL3 | [1][2] |

Table 2.2: Functional Inhibitory Activity

| Assay | IC50 (nM) | Cell Type/System | Stimulus | Reference |

| Guanosine 5'-O-(thiotriphosphate) incorporation | 210 | CCR1-transfected cells | CCL3 and CCL5 | [1] |

| Calcium Mobilization | 71 | Monocytes | CCL3 and CCL5 | [1] |

| Monocyte Chemotaxis | 55 | Monocytes | CCL3 and CCL5 | [1] |

| Matrix Metalloproteinase 9 (MMP-9) Release | 54 | Monocytes | CCL3 and CCL5 | [1] |

| CD11b Up-regulation (in human whole blood) | 165 | Monocytes | CCL3 | [1] |

| Actin Polymerization (in human whole blood) | 57 | Monocytes | CCL3 | [1] |

Mechanism of Action: CCR1 Signaling Pathway and Inhibition by this compound

CCR1 is a G-protein coupled receptor (GPCR) that, upon binding its cognate chemokines such as CCL3 and CCL5, activates intracellular signaling pathways crucial for leukocyte trafficking and inflammation.[3][4] this compound acts as a competitive antagonist, binding to CCR1 and preventing the conformational changes necessary for signal transduction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of this compound for CCR1 by measuring its ability to displace a radiolabeled ligand.

-

Cell Preparation: Membranes are prepared from CCR1-transfected cells.

-

Assay Components:

-

CCR1-expressing cell membranes.

-

125I-labeled CCL3 (radioligand).

-

Varying concentrations of this compound.

-

Binding buffer.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of 125I-labeled CCL3 and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block chemokine-induced intracellular calcium release.

-

Cell Preparation: Human monocytes are isolated from peripheral blood.

-

Assay Components:

-

Isolated human monocytes.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

CCL3 or CCL5 as the agonist.

-

Varying concentrations of this compound.

-

-

Procedure:

-

Load the monocytes with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of CCL3 or CCL5.

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

-

Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound inhibition of the agonist-induced calcium flux.

Monocyte Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of monocytes towards a chemoattractant.

-

Cell Preparation: Human monocytes are isolated from peripheral blood.

-

Assay Components:

-

Isolated human monocytes.

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.

-

CCL3 or CCL5 as the chemoattractant.

-

Varying concentrations of this compound.

-

-

Procedure:

-

Place the chemoattractant (CCL3 or CCL5) in the lower chamber of the chemotaxis plate.

-

Pre-incubate the monocytes with varying concentrations of this compound.

-

Add the pre-incubated monocytes to the upper chamber, separated from the lower chamber by the porous membrane.

-

Incubate the plate to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound.

In Vivo Activity and Therapeutic Potential

This compound has demonstrated anti-inflammatory properties in animal models. Due to its specificity for human CCR1, studies have been conducted in human CCR1 transgenic mice.[5] In these models, this compound effectively inhibited CCL3-induced neutrophil infiltration and reduced inflammation in a delayed-type hypersensitivity model.[5] These findings, coupled with its ability to inhibit monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients, highlight its therapeutic potential for inflammatory diseases.[1] this compound has undergone clinical trials for rheumatoid arthritis.[6]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR1. Its ability to block multiple downstream signaling events initiated by CCR1 activation translates to significant anti-inflammatory effects in both in vitro and in vivo models. The comprehensive data presented in this guide underscore the potential of this compound as a therapeutic agent for the treatment of a range of inflammatory and autoimmune disorders. Further research and clinical development will continue to elucidate its full therapeutic utility.

References

- 1. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

CP-481715: A Potent and Selective CCR1 Antagonist for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory cascade, primarily involved in the recruitment of monocytes and other leukocytes to sites of inflammation. Its role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of CP-481715, a potent and selective small-molecule antagonist of human CCR1. We delve into its pharmacological properties, mechanism of action, and the detailed experimental protocols used for its characterization. Quantitative data from various in vitro and in vivo studies are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of the CCR1 signaling pathway and experimental workflows, generated using the DOT language, to provide a clear visual representation of the scientific concepts.

Introduction

Inflammatory diseases such as rheumatoid arthritis are characterized by the chronic infiltration of leukocytes into affected tissues, leading to tissue damage and loss of function.[1] Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in orchestrating this leukocyte migration.[2] CCR1, which is expressed on various immune cells including monocytes, T lymphocytes, and neutrophils, is activated by several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[3][4] The interaction between these chemokines and CCR1 triggers a cascade of intracellular signaling events that result in chemotaxis, cellular activation, and the release of inflammatory mediators.[5]

This compound (Quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide) is a novel, potent, and selective antagonist of the human CCR1 receptor.[1] Its ability to block the functional responses mediated by CCR1 makes it a promising candidate for the treatment of inflammatory conditions. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the pharmacological profile of this compound and the methodologies employed in its evaluation.

Mechanism of Action

This compound acts as a competitive and reversible antagonist at the human CCR1 receptor.[1] It binds to the receptor with high affinity, thereby preventing the binding of its natural chemokine ligands, CCL3 and CCL5. This blockade of ligand binding inhibits the subsequent intracellular signaling pathways, ultimately preventing the biological responses mediated by CCR1 activation.[1]

CCR1 Signaling Pathway

CCR1 is a Gαi-coupled receptor.[2] Upon ligand binding, it facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector molecules. Key downstream events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical signal for cellular activation and chemotaxis.[4]

Quantitative Data Summary

The pharmacological activity of this compound has been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value (nM) | Assay | Cell Type |

| Kd | 9.2 | Radiolabeled Binding | Human CCR1-transfected cells |

| IC50 (vs. 125I-CCL3) | 74 | Radiolabeled Binding | Human CCR1-transfected cells |

| IC50 (GTPγS Incorporation) | 210 | GTPγS Binding | Human CCR1-transfected cells |

| IC50 (Calcium Mobilization) | 71 | Calcium Mobilization | Human CCR1-transfected cells |

| IC50 (Monocyte Chemotaxis) | 55 | Chemotaxis Assay | Human Monocytes |

| IC50 (MMP-9 Release) | 54 | MMP-9 Release Assay | Human Monocytes |

| IC50 (CD11b Up-regulation) | 165 | Flow Cytometry | Human Whole Blood (Monocytes) |

| IC50 (Actin Polymerization) | 57 | Flow Cytometry | Human Whole Blood (Monocytes) |

Data sourced from Gladue et al., 2003.[1]

Table 2: Selectivity of this compound

This compound demonstrates high selectivity for CCR1, with over 100-fold greater affinity for CCR1 compared to a panel of other G protein-coupled receptors, including other chemokine receptors.[1][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR1.

Materials:

-

Human CCR1-transfected cell membranes

-

125I-labeled CCL3 (radioligand)

-

This compound

-

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add CCR1-transfected cell membranes (typically 5-10 µg of protein per well).

-

Add the diluted this compound or vehicle control to the wells.

-

Add a fixed concentration of 125I-labeled CCL3 (typically at its Kd concentration) to all wells.

-

To determine non-specific binding, add a high concentration of unlabeled CCL3 to a set of control wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of monocytes towards a chemoattractant.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

-

Chemoattractant (CCL3 or CCL5)

-

This compound

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Transwell inserts (with appropriate pore size, e.g., 5 µm)

-

24-well plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Isolate monocytes from human PBMCs.

-

Label the monocytes with a fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled monocytes in chemotaxis buffer.

-

Prepare serial dilutions of this compound in chemotaxis buffer.

-

Pre-incubate the labeled monocytes with the diluted this compound or vehicle control.

-

In a 24-well plate, add the chemoattractant (CCL3 or CCL5) to the lower chamber.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated monocyte suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

-

After incubation, remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by CCR1 agonists.

Materials:

-

Human CCR1-transfected cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

CCR1 agonist (CCL3 or CCL5)

-

This compound

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Seed CCR1-transfected cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound or vehicle control to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the CCR1 agonist (CCL3 or CCL5) into the wells and immediately begin recording the change in fluorescence over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.

References

- 1. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.elabscience.com [file.elabscience.com]

- 5. Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Synthesis of CP-481715: A Technical Guide for Drug Development Professionals

An In-depth Review of a Potent and Selective CCR1 Antagonist

CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator in inflammatory responses. Its discovery has provided a valuable tool for investigating the role of CCR1 in various inflammatory diseases and has been a subject of interest for therapeutic development, particularly in the context of rheumatoid arthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Pharmacological Profile

This compound, with the chemical name N-[(1S,2S,4R)-4-(aminocarbonyl)-1-[(3-fluorophenyl)methyl]-2,7-dihydroxy-7-methyloctyl]-2-quinoxalinecarboxamide, was identified as a high-affinity ligand for human CCR1.[1][2] It exhibits competitive and reversible binding, effectively blocking the signaling and chemotactic effects of the native CCR1 ligands, CCL3 (MIP-1α) and CCL5 (RANTES).[2]

Biological Activity

The biological activity of this compound has been extensively characterized through a series of in vitro assays. The compound demonstrates potent inhibition of key cellular processes involved in inflammation.

| Assay Type | Parameter | Value (nM) | Cell System |

| Radioligand Binding | Kd | 9.2 | Human CCR1 |

| Radioligand Displacement (125I-CCL3) | IC50 | 74 | CCR1-transfected cells |

| GTPγS Binding | IC50 | 210 | CCR1-transfected cells |

| Calcium Mobilization | IC50 | 71 | CCR1-transfected cells |

| Monocyte Chemotaxis | IC50 | 55 | Human Monocytes |

| MMP-9 Release | IC50 | 54 | Human Monocytes |

| CD11b Up-regulation (in whole blood) | IC50 | 165 | Human Monocytes |

| Actin Polymerization (in whole blood) | IC50 | 57 | Human Monocytes |

This compound is highly selective for CCR1, showing over 100-fold greater affinity for CCR1 compared to a panel of other G-protein coupled receptors, including other chemokine receptors.[2]

Synthetic Route

The synthesis of this compound has been described as a streamlined process commencing from a lactone precursor. The core of the synthesis involves a diastereoselective alkylation followed by a series of functional group manipulations to yield the final compound.

Key Synthetic Steps:

-

Diastereoselective Alkylation: The synthesis begins with the diastereoselective alkylation of lactone 2 with prenyl bromide.

-

Deprotection and Hydration: This is followed by the deprotection of the N-Boc group and a concomitant hydration of the olefin.

-

Aminolysis: The final step involves the aminolysis of the lactone in methanolic ammonia (B1221849) to afford the target compound, this compound.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies for the key biological assays used to characterize this compound.

Radioligand Binding Assay

This assay is performed to determine the binding affinity of a compound to its target receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human CCR1.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, 125I-labeled CCL3 (radioligand), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.

Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon receptor activation.

Protocol:

-

Cell Preparation: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a CCR1 agonist (e.g., CCL3 or CCL5).

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the agonist-induced calcium flux.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Protocol:

-

Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.

-

Chemoattractant Addition: The lower well is filled with a medium containing a CCR1 agonist (chemoattractant).

-

Cell Addition: Human monocytes, pre-incubated with varying concentrations of this compound, are placed in the upper well.

-

Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

-

Cell Quantification: After incubation, the number of cells that have migrated to the lower well is quantified.

-

Data Analysis: The IC50 value is determined from the dose-response curve of this compound's inhibition of cell migration.

CCR1 Signaling Pathway

This compound acts by blocking the intracellular signaling cascade initiated by the binding of chemokines like CCL3 and CCL5 to the CCR1 receptor.

Conclusion

This compound stands as a well-characterized, potent, and selective antagonist of CCR1. The data and protocols summarized in this guide highlight its utility as a research tool and provide a foundation for the development of novel anti-inflammatory therapeutics. The detailed methodologies for its synthesis and biological evaluation offer a clear path for further investigation and development in the field of chemokine receptor modulation.

References

The Role of CP-481715 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-481715 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key mediators in the recruitment of inflammatory cells, including monocytes and macrophages, to sites of inflammation. By blocking the interaction of these chemokines with their receptor, this compound demonstrates significant potential in the therapeutic intervention of various inflammatory diseases. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. Furthermore, it explores the signaling pathways affected by this antagonist and presents data from preclinical and clinical investigations, particularly in the context of rheumatoid arthritis.

Introduction to this compound and its Target: CCR1

The inflammatory response is a complex biological process involving the coordinated migration of leukocytes to sites of tissue injury or infection. Chemokines and their receptors are central to this process. CCR1, a G protein-coupled receptor (GPCR), is predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T cells.[1] Its activation by chemokines like CCL3 and CCL5 initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[2]

Given its central role in leukocyte trafficking, CCR1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and transplant rejection.[3] this compound was developed as a potent and selective antagonist of human CCR1, aiming to disrupt the inflammatory cascade at a critical checkpoint.

Mechanism of Action

This compound functions as a competitive and reversible antagonist of the CCR1 receptor.[3] It binds to the receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling events that are crucial for inflammatory cell recruitment and activation.

dot

References

In-Depth Technical Guide: CP-481715 Binding Affinity to Human CCR1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of CP-481715 to the human C-C chemokine receptor 1 (CCR1). The document details quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways, offering valuable insights for researchers in inflammation and drug development.

Core Data Presentation: Binding Affinity and Functional Inhibition

This compound is a potent and selective antagonist of human CCR1.[1][2] Its binding and functional inhibition characteristics have been quantified through various assays, the results of which are summarized below.

| Parameter | Value (nM) | Assay Type | Cell System | Notes |

| Kd | 9.2 | Radioligand Binding | Human CCR1-transfected cells | Represents the equilibrium dissociation constant, a direct measure of binding affinity.[1][2] |

| IC50 | 74 | 125I-labeled CCL3 Displacement | Human CCR1-transfected cells | Concentration required to displace 50% of the radiolabeled natural ligand, CCL3.[1][2] |

| IC50 | 210 | GTPγS Incorporation | Human CCR1-transfected cells | Measures inhibition of G-protein signaling.[1][2] |

| IC50 | 71 | Calcium Mobilization | Human CCR1-transfected cells | Measures inhibition of downstream calcium signaling.[1][2] |

| IC50 | 55 | Monocyte Chemotaxis | Human Monocytes | Measures inhibition of cell migration in response to chemokines.[2] |

| IC50 | 54 | MMP-9 Release | Not specified | Measures inhibition of matrix metalloproteinase-9 release.[2] |

| IC50 | 165 | CD11b Up-regulation | Human Whole Blood (Monocytes) | Measures inhibition of an inflammatory marker on monocytes.[2] |

| IC50 | 57 | Actin Polymerization | Human Whole Blood (Monocytes) | Measures inhibition of cytoskeletal changes required for cell migration.[2] |

This compound demonstrates high selectivity, being over 100-fold more selective for CCR1 compared to a panel of other G-protein coupled receptors, including related chemokine receptors.[1][2] It acts as a competitive and reversible antagonist, lacking any intrinsic agonist activity.[2]

Experimental Protocols

The determination of the binding affinity and functional inhibition of this compound for human CCR1 involves several key experimental methodologies.

Radioligand Displacement Binding Assay

This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of this compound for human CCR1.

Materials:

-

Cells: A cell line stably transfected with and expressing human CCR1.

-

Radioligand: 125I-labeled CCL3 (MIP-1α), a natural ligand for CCR1.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Appropriate buffer for maintaining physiological conditions.

-

Filtration Apparatus: A cell harvester and filter mats (e.g., GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Cell Preparation: Membranes from CCR1-transfected cells are prepared and protein concentration is determined.

-

Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of 125I-labeled CCL3.

-

Compound Addition: Serial dilutions of this compound are added to the wells to compete for binding.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through filter mats. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of 125I-labeled CCL3 (the IC50 value).

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon receptor activation.

Objective: To assess the functional antagonism of this compound on CCR1 signaling.

Materials:

-

Cells: CCR1-expressing cells.

-

Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: A CCR1 ligand such as CCL3 or CCL5.

-

Test Compound: this compound.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CCR1 agonist (e.g., CCL3).

-

Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time.

-

Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the agonist-induced calcium signal.

Visualizations

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for the Radioligand Displacement Assay.

CCR1 Signaling Pathway and Point of Inhibition

CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Ligand binding initiates a signaling cascade that is central to inflammatory cell recruitment.

Caption: CCR1 Signaling Pathway and this compound Inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

The CCR1 Antagonist CP-481715: A Technical Guide for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction. The infiltration of leukocytes, particularly monocytes and macrophages, into the synovial tissue is a critical step in the pathogenesis of RA. This process is orchestrated by a complex network of chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (macrophage inflammatory protein-1α) and CCL5 (RANTES), are highly expressed in the inflamed synovium and are believed to play a pivotal role in the recruitment of these inflammatory cells.[1][2] Consequently, antagonism of CCR1 represents a promising therapeutic strategy for the treatment of RA. This technical guide provides an in-depth overview of CP-481715, a potent and selective small molecule antagonist of human CCR1, for researchers and drug development professionals.

Mechanism of Action

This compound (quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide) is a competitive and reversible antagonist of the human CCR1 receptor.[1] It exerts its effects by binding to CCR1 and preventing the binding of its cognate chemokines, CCL3 and CCL5. This blockade inhibits the downstream signaling cascades that lead to leukocyte activation, chemotaxis, and infiltration into inflamed tissues.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound, demonstrating its potency and selectivity for the human CCR1 receptor.

Table 1: In Vitro Activity of this compound [1][3]

| Assay | Description | Result |

| Binding Affinity | ||

| Radiolabeled Ligand Displacement | Displacement of 125I-labeled CCL3 from CCR1-transfected cells. | IC50 = 74 nM |

| Direct binding to human CCR1. | Kd = 9.2 nM | |

| Functional Antagonism | ||

| GTPγS Incorporation | Inhibition of CCL3/CCL5-stimulated guanosine (B1672433) 5'-O-(thiotriphosphate) binding in CCR1-transfected cells. | IC50 = 210 nM |

| Calcium Mobilization | Inhibition of CCL3/CCL5-induced intracellular calcium release in CCR1-transfected cells. | IC50 = 71 nM |

| Monocyte Chemotaxis | Inhibition of CCL3/CCL5-induced human monocyte migration. | IC50 = 55 nM |

| Matrix Metalloproteinase 9 (MMP-9) Release | Inhibition of CCL3/CCL5-induced MMP-9 release from human monocytes. | IC50 = 54 nM |

| CD11b Up-regulation | Inhibition of CCL3-induced CD11b up-regulation on human monocytes in whole blood. | IC50 = 165 nM |

| Actin Polymerization | Inhibition of CCL3-induced actin polymerization in human monocytes in whole blood. | IC50 = 57 nM |

| Selectivity | ||

| G-protein-coupled Receptor Panel | Activity against a panel of other GPCRs, including related chemokine receptors. | >100-fold selective for CCR1 |

Table 2: In Vivo Activity of this compound [4]

| Model | Description | Result |

| Cell Infiltration | ||

| CCL3-induced Neutrophil Infiltration | Inhibition of CCL3-induced neutrophil infiltration into the skin or an air pouch in human CCR1 transgenic mice. | ED50 = 0.2 mg/kg |

| Inflammation | ||

| Delayed-Type Hypersensitivity | Inhibition of footpad swelling in a DTH model in human CCR1 transgenic mice. | Significant inhibition |

| Cytokine Production | ||

| Spleen Cell Cytokine Release | Decreased production of IFN-γ and IL-2 by isolated spleen cells from sensitized human CCR1 transgenic mice. | Significant decrease |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the experimental procedures described in the primary literature for this compound.[1][4]

Radiolabeled Ligand Displacement Assay

-

Cell Culture: Maintain HEK293 cells stably transfected with human CCR1 in appropriate growth medium.

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Binding Reaction: Incubate cell membranes with a fixed concentration of 125I-labeled CCL3 and varying concentrations of this compound in a binding buffer.

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the amount of bound radioactivity on the filters using a gamma counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve.

Calcium Mobilization Assay

-

Cell Preparation: Plate CCR1-transfected HEK293 cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of CCL3 or CCL5 to the wells to stimulate calcium release.

-

Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the inhibition of the calcium response and determine the IC50 value.

Monocyte Chemotaxis Assay

-

Cell Isolation: Isolate primary human monocytes from peripheral blood.

-

Assay Setup: Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells.

-

Chemoattractant and Inhibitor: Place a solution containing CCL3 or CCL5 in the lower wells. Add varying concentrations of this compound to both the upper and lower wells.

-

Cell Migration: Add the isolated monocytes to the upper wells and incubate to allow for migration towards the chemoattractant.

-

Quantification: After the incubation period, count the number of cells that have migrated to the lower chamber.

-

Data Analysis: Determine the IC50 value for the inhibition of chemotaxis.

Delayed-Type Hypersensitivity (DTH) Model in Human CCR1 Transgenic Mice

-

Animal Model: Utilize mice in which the murine CCR1 gene has been replaced with the human CCR1 gene.[4]

-

Sensitization: Sensitize the mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in Complete Freund's Adjuvant.

-

Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at various time points relative to the challenge.

-

Challenge: Elicit the DTH response by injecting the antigen into the footpad.

-

Measurement: Measure the degree of footpad swelling at various time points after the challenge using a caliper.

-

Cytokine Analysis: At the end of the experiment, isolate spleen cells and re-stimulate them with the antigen in vitro to measure the production of cytokines like IFN-γ and IL-2 by ELISA.

-

Data Analysis: Compare the footpad swelling and cytokine levels between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Visualizations

This compound functions by blocking the signaling cascade initiated by the binding of chemokines to the CCR1 receptor on immune cells, such as macrophages, which are key players in the inflammatory environment of the rheumatoid synovium.

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for the preclinical and clinical development of a CCR1 antagonist like this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human CCR1 receptor. The comprehensive in vitro and in vivo data demonstrate its ability to effectively block the CCR1 signaling pathway, leading to the inhibition of inflammatory cell recruitment and cytokine production. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of CCR1 antagonism in rheumatoid arthritis and other inflammatory diseases. The use of human CCR1 transgenic mouse models has been instrumental in evaluating the in vivo efficacy of this human-specific antagonist.[4] While clinical trials with CCR1 antagonists, including this compound, have been conducted, the translation of preclinical efficacy to clinical benefit in rheumatoid arthritis remains a complex challenge for the field.[5] This technical guide serves as a valuable resource for scientists working to understand and target the chemokine system in autoimmune diseases.

References

- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemokine and chemokine receptor expression in paired peripheral blood mononuclear cells and synovial tissue of patients with rheumatoid arthritis, osteoarthritis, and reactive arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CP-481715 in Modulating Chemokine Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CP-481715, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). We will explore its mechanism of action, its impact on crucial signaling pathways, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of targeting chemokine receptor signaling.

Introduction to CCR1 and its Role in Inflammation

The C-C chemokine receptor type 1 (CCR1) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T cells, and neutrophils.[1] Its primary function is to mediate the migration of these cells to sites of inflammation in response to binding with its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1][2] The activation of CCR1 triggers a cascade of intracellular signaling events that are central to the inflammatory response.[2] Dysregulation of the CCR1 signaling axis has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection.[2] Consequently, the development of specific CCR1 antagonists, such as this compound, represents a promising therapeutic strategy for these conditions.

This compound, with the chemical name quinoxaline-2-carboxylic acid [4(R)-carbamoyl-1(S)-(3-fluorobenzyl)-2(S),7-dihydroxy-7-methyloctyl]amide, is a small molecule that acts as a competitive and reversible antagonist of human CCR1.[2] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of CCR1 signaling.

Quantitative Analysis of this compound Activity

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data demonstrating its potency and efficacy in inhibiting CCR1-mediated responses.

Table 1: Binding Affinity and Competitive Antagonism of this compound at Human CCR1

| Parameter | Value (nM) | Assay Description |

| Kd | 9.2 | Radiolabeled binding studies with this compound on human CCR1. |

| IC50 | 74 | Displacement of 125I-labeled CCL3 from CCR1-transfected cells. |

Table 2: Inhibition of CCR1-Mediated Signaling and Functional Responses by this compound

| Cellular Response | IC50 (nM) | Description |

| Guanosine 5'-O-(thiotriphosphate) (GTPγS) Incorporation | 210 | Inhibition of CCL3 and CCL5 stimulated receptor signaling. |

| Calcium Mobilization | 71 | Blockade of CCL3 and CCL5 induced intracellular calcium release. |

| Monocyte Chemotaxis | 55 | Inhibition of monocyte migration towards a chemokine gradient. |

| Matrix Metalloproteinase 9 (MMP-9) Release | 54 | Prevention of MMP-9 secretion from monocytes. |

| CD11b Up-regulation | 165 | Inhibition of CCL3-induced up-regulation of the adhesion molecule CD11b on monocytes in human whole blood. |

| Actin Polymerization | 57 | Blockade of CCL3-induced actin polymerization in monocytes in human whole blood. |

Data compiled from Gladue et al., 2003.[2]

CCR1 Signaling Pathways and the Mechanism of Action of this compound

Upon binding of a chemokine ligand, CCR1 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gαi subtype.[1][3] This initiates a signaling cascade with several key downstream effector pathways. This compound exerts its inhibitory effects by competitively binding to CCR1, thereby preventing the initial conformational change required for G-protein activation.

Key downstream signaling pathways affected by CCR1 activation and consequently inhibited by this compound include:

-

Phospholipase C (PLC) Pathway: Activation of Gαi leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4] This calcium signaling is crucial for various cellular responses, including chemotaxis and enzyme activation.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: CCR1 activation can also stimulate the PI3K/Akt pathway, which plays a critical role in cell survival, proliferation, and migration.[2]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, particularly the ERK1/2 pathway, is another important downstream effector of CCR1 signaling, contributing to cell migration and the expression of inflammatory mediators.[2][5]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to CCR1 and its ability to displace a radiolabeled chemokine ligand (IC50).

Materials:

-

HEK293 cells stably transfected with human CCR1

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Radioligand: 125I-CCL3 (PerkinElmer or similar)

-

Unlabeled this compound

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Culture CCR1-transfected HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Saturation Binding Assay (for Kd):

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of radiolabeled this compound.

-

For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Competition Binding Assay (for IC50):

-

To each well containing the cell membrane preparation, add a fixed concentration of 125I-CCL3.

-

Add increasing concentrations of unlabeled this compound.

-

Incubate, filter, and measure radioactivity as described above.

-

Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit chemokine-induced intracellular calcium release.

Materials:

-

CCR1-expressing cells (e.g., THP-1 monocytes or transfected cell lines)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

CCL3 or CCL5

-

This compound

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation:

-

Plate CCR1-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark.

-

-

Assay:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

-

Inject a solution of CCL3 or CCL5 into the wells to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Chemotaxis Assay

Objective: To assess the inhibitory effect of this compound on monocyte migration towards a chemokine gradient.

Materials:

-

Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)

-

Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

-

Chemoattractant: CCL3 or CCL5

-

This compound

-

Cell culture medium

-

Cell staining dye (e.g., Calcein AM) or a method for cell counting

Procedure:

-

Cell Preparation:

-

Isolate or culture monocytes and resuspend them in assay medium.

-

Pre-incubate the cells with various concentrations of this compound.

-

-

Assay Setup:

-

Add the chemoattractant (CCL3 or CCL5) to the lower wells of the chemotaxis chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the pre-incubated cell suspension to the upper chamber.

-

-

Incubation and Analysis:

-

Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

-

After the incubation period, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the number of cells that have migrated to the lower side of the membrane, either by staining and fluorescence measurement or by direct cell counting.

-

Experimental and Logical Workflow

The characterization of a novel chemokine receptor antagonist like this compound follows a logical progression of experiments, from initial binding studies to functional cellular assays.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR1. The quantitative data and experimental protocols presented in this guide highlight its ability to effectively block multiple downstream signaling pathways and functional responses mediated by this key inflammatory receptor. As such, this compound serves as an invaluable research tool for elucidating the role of CCR1 in health and disease and represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its therapeutic potential.

References

- 1. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]

- 2. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

- 3. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

CP-481715: A Deep Dive into its High Selectivity for the CCR1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] As a key mediator of inflammatory cell recruitment, CCR1 is a significant therapeutic target for a range of inflammatory and autoimmune diseases. The efficacy and safety of a CCR1 antagonist are critically dependent on its selectivity for its target receptor over other G-protein coupled receptors (GPCRs), particularly closely related chemokine receptors. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinity, functional inhibition, and the experimental methodologies used to determine these parameters.

Data Presentation

Table 1: Binding Affinity and Functional Inhibition of this compound at Human CCR1

| Parameter | Value | Cell Type/System | Ligand(s) |

| Binding Affinity (Kd) | 9.2 nM | Human CCR1-transfected cells | [125I]-labeled CCL3 |

| IC50 (Displacement) | 74 nM | Human CCR1-transfected cells | [125I]-labeled CCL3 |

| IC50 (Calcium Mobilization) | 71 nM | Human CCR1-transfected cells | CCL3 and CCL5 |

| IC50 (Monocyte Chemotaxis) | 55 nM | Monocytes | CCL3 and CCL5 |

| IC50 (MMP-9 Release) | 54 nM | Monocytes | CCL3 and CCL5 |

| IC50 (GTPγS Incorporation) | 210 nM | Human CCR1-transfected cells | CCL3 and CCL5 |

| IC50 (CD11b Up-regulation) | 165 nM | Monocytes in human whole blood | CCL3 |

| IC50 (Actin Polymerization) | 57 nM | Monocytes in human whole blood | CCL3 |

Data compiled from multiple sources.[1][2]

Table 2: Selectivity Profile of this compound

| Receptor Target | Selectivity Fold vs. CCR1 | Notes |

| Panel of GPCRs | >100-fold | The specific composition of the GPCR panel is not publicly disclosed in the reviewed literature. This panel included other related chemokine receptors. |

| Murine CCR1 | Inactive | This compound is specific for human CCR1, showing no significant activity against the murine ortholog. This necessitated the use of human CCR1 transgenic mice for in vivo studies.[3] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (IC50, Kd) of this compound for the human CCR1 receptor.

Materials:

-

HEK293 cells stably transfected with human CCR1.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

[125I]-labeled CCL3 (radioligand).

-

Unlabeled this compound (competitor).

-

Unlabeled CCL3 (for non-specific binding determination).

-

Glass fiber filter mats.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Harvest CCR1-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine cell membranes (typically 5-10 µg of protein), a fixed concentration of [125I]-labeled CCL3 (near its Kd value), and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled CCL3.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Materials:

-

HEK293 cells stably expressing human CCR1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CCL3 or CCL5 (agonists).

-

This compound.

-

Fluorescence plate reader with automated liquid handling.

Protocol:

-

Cell Plating: Seed CCR1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject a fixed concentration of CCL3 or CCL5 (typically EC80) into each well.

-

Signal Detection: Measure the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is typically used to quantify the calcium mobilization. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

Chemotaxis Assay

Objective: To evaluate the ability of this compound to block the migration of primary human monocytes towards a chemokine gradient.

Materials:

-

Isolated human peripheral blood monocytes.

-

Chemotaxis chambers (e.g., Transwell plates with a 5 µm pore size polycarbonate membrane).

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

CCL3 or CCL5 (chemoattractants).

-

This compound.

-

Calcein-AM (for cell labeling and quantification).

-

Fluorescence plate reader.

Protocol:

-

Cell Preparation: Isolate human monocytes from peripheral blood. Label the cells with Calcein-AM.

-

Assay Setup: Place assay medium containing the chemoattractant (CCL3 or CCL5) in the lower chamber of the chemotaxis plate.

-

Compound and Cell Addition: In the upper chamber (the Transwell insert), add the labeled monocytes that have been pre-incubated with varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-3 hours.

-

Quantification: Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

GTPγS Binding Assay

Objective: To measure the effect of this compound on agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Membranes from CCR1-expressing cells.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

[³⁵S]GTPγS.

-

GDP.

-

CCL3 or CCL5 (agonists).

-

This compound.

-

Unlabeled GTPγS (for non-specific binding).

-

Glass fiber filter mats.

-

Scintillation counter.

Protocol:

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of CCL3 or CCL5 to stimulate G-protein activation.

-

Radioligand Addition: Add [³⁵S]GTPγS to initiate the binding reaction. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding of [³⁵S]GTPγS and calculate the percentage of inhibition by this compound to determine the IC50 value.

Mandatory Visualization

Caption: Simplified CCR1 Signaling Pathway and the Antagonistic Action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CP-481715: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-481715 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1). This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, functional antagonism across a range of cellular assays, and its mechanism of action. Detailed experimental protocols for the key assays are provided to facilitate study replication and further investigation. Signaling pathway and experimental workflow diagrams are included for enhanced clarity.

Core Compound Properties

This compound is identified as a competitive and reversible antagonist of human CCR1. It demonstrates high selectivity for CCR1 over other G-protein coupled receptors, including other chemokine receptors.

Quantitative In Vitro Data Summary